
BDP R6G carboxylic acid
Overview
Description
BDP R6G carboxylic acid (3-(4,4-Difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-yl)propionic acid) is a boron-dipyrromethene (BODIPY®) fluorescent dye with spectral properties analogous to Rhodamine 6G (R6G) . Its structure features a carboxyl group (-COOH) at the propionic acid side chain, enabling conjugation to biomolecules via carbodiimide-mediated reactions (e.g., Steglich esterification or amide bond formation) . Key photophysical properties include:
- Absorption/Emission Maxima: 530 nm (ε = 70,000 cm⁻¹M⁻¹) and 548 nm, respectively .
- Fluorescence Quantum Yield: 0.96, outperforming many organic dyes in brightness and photostability .
- Applications: Widely used in fluorescence microscopy, flow cytometry, and molecular labeling due to its resistance to photobleaching and compatibility with common filter sets for R6G .
Preparation Methods
Core Borondipyrromethene Synthesis
The borondipyrromethene (BDP) core forms the foundational structure of BDP R6G carboxylic acid. This step involves the condensation of pyrrole derivatives with aldehydes under acidic conditions, followed by boron trifluoride (BF₃) complexation.
Condensation Reaction
Pyrrole and a substituted aldehyde (e.g., 4-carboxybenzaldehyde) undergo acid-catalyzed condensation to form a dipyrromethene intermediate. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) typically serves as the catalyst, with reaction times ranging from 12 to 24 hours at room temperature . The choice of aldehyde directly determines the functional groups present in the final product; for this compound, an aldehyde bearing a carboxylic acid moiety is essential.
Key Parameters:
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Molar Ratio: Pyrrole:aldehyde = 2:1 (stoichiometric excess of pyrrole ensures complete aldehyde consumption).
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Solvent: Dichloromethane (DCM) or methanol.
Boron Complexation
The dipyrromethene intermediate is treated with boron trifluoride diethyl etherate (BF₃·OEt₂) to form the BDP core. This exothermic reaction requires careful temperature control (0–5°C) to prevent side reactions.
Reaction Conditions:
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Temperature: 0°C (ice bath).
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Duration: 2–4 hours.
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Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction with DCM .
Functionalization with Carboxylic Acid
The carboxylic acid group is either introduced during the condensation step (via the aldehyde precursor) or added post-core formation through substitution reactions. Commercial synthesis typically adopts the former approach for higher regioselectivity .
Aldehyde Precursor Strategy
Using 4-carboxybenzaldehyde as the aldehyde component ensures the carboxylic acid group is directly incorporated into the BDP scaffold. This method avoids subsequent functionalization steps but requires precise control over reaction conditions to prevent decarboxylation.
Advantages:
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Single-step integration of the carboxylic acid.
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Minimizes purification complexity.
Challenges:
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Acid-sensitive aldehydes may degrade under condensation conditions.
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Limited commercial availability of specialized aldehydes.
Post-Synthetic Modification
Alternative routes involve introducing the carboxylic acid group after BDP core formation. For example, brominated BDP intermediates undergo nucleophilic aromatic substitution with cyanide, followed by hydrolysis to yield the carboxylic acid.
Reaction Steps:
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Bromination: Treat BDP core with N-bromosuccinimide (NBS) in DMF.
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Cyanide Substitution: React with CuCN in dimethylformamide (DMF) at 120°C.
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Hydrolysis: Convert nitrile to carboxylic acid using HCl/water under reflux.
Yield: ~40–50% over three steps.
Purification and Characterization
Crude this compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensure purity >95% .
Analytical Data
Industrial-Scale Production
Commercial manufacturers optimize the synthesis for cost-efficiency and scalability:
Process Intensification
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Continuous Flow Reactors: Reduce reaction times and improve heat management during BF₃ complexation.
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In-Line Purification: Couple chromatography systems to reactors for real-time impurity removal .
Quality Control
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Batch Testing: Each production lot undergoes fluorescence quantum yield measurement (target: Φ ≥ 0.95) .
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Storage: Lyophilized product stored at -20°C in amber vials to prevent photodegradation .
Challenges and Innovations
Decarboxylation Mitigation
The carboxylic acid group is prone to decarboxylation under acidic or high-temperature conditions. Strategies include:
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Low-Temperature Workup: Maintain pH >5 during purification .
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Protective Groups: Temporarily esterify the carboxylic acid during synthesis (e.g., methyl ester), with final hydrolysis.
Green Chemistry Advances
Recent efforts focus on replacing BF₃ with less corrosive boron sources (e.g., B(OEt)₃) and aqueous reaction media to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
BDP R6G carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The borondipyrromethene core can undergo substitution reactions at the α-, β-pyrrolic, and meso positions.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, which can alter its photophysical properties.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can result in changes to the dye’s electronic structure and fluorescence properties .
Scientific Research Applications
Chemistry
BDP R6G carboxylic acid is utilized as a fluorescent probe in various chemical assays, including:
- Fluorescence Polarization Assays : These assays measure the binding interactions between biomolecules by detecting changes in fluorescence polarization.
- Two-Photon Microscopy : This technique allows for imaging of biological samples at greater depths with reduced photodamage .
Biology
In biological research, this compound serves multiple roles:
- Bioimaging : Its high fluorescence quantum yield and photostability make it ideal for imaging cellular structures and dynamics.
- Labeling Biomolecules : The carboxylic acid group facilitates easy conjugation to proteins and nucleic acids for tracking and visualization purposes .
Medicine
The compound has significant applications in the medical field:
- Photodynamic Therapy : this compound is employed in treatments that utilize light to activate photosensitizers, leading to targeted cell destruction.
- Diagnostic Imaging : Its fluorescent properties are harnessed for enhanced imaging techniques in medical diagnostics .
Industry
This compound is also applied in industrial settings:
- Dye-Sensitized Solar Cells : It serves as a dye in solar cells to enhance light absorption and energy conversion efficiency.
- Optoelectronic Devices : The compound's unique optical properties make it suitable for use in various optoelectronic applications .
Case Study 1: Fluorescence Microscopy
This compound was used to visualize cellular structures in live cells. Researchers reported high-resolution images with minimal background noise due to the dye's sharp spectral peaks and high photostability. This application demonstrated the dye's effectiveness in dynamic studies of cellular processes.
Case Study 2: Photodynamic Therapy
In a clinical study, this compound was tested as a photosensitizer for treating cancer cells. The results indicated that upon light activation, the dye effectively induced apoptosis in targeted cancer cells while preserving surrounding healthy tissue, showcasing its potential as a therapeutic agent.
Mechanism of Action
BDP R6G carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful for various imaging and diagnostic applications. The molecular targets and pathways involved include the interaction of the dye with biomolecules, such as proteins and nucleic acids, which can be labeled and visualized using fluorescence microscopy .
Comparison with Similar Compounds
The following table summarizes the properties of BDP R6G carboxylic acid and related compounds, emphasizing spectral characteristics, reactivity, and performance metrics:
*Estimated based on analogous BDP derivatives.
Spectral Performance
- BDP R6G vs. Rhodamine 6G : While both share similar excitation/emission profiles, BDP R6G exhibits superior photostability and a narrower emission bandwidth, reducing crosstalk in multiplexed assays . Rhodamine 6G, however, has higher molar absorptivity (105,000 vs. 70,000 cm⁻¹M⁻¹) but suffers from rapid photodegradation .
- BDP R6G vs. BDP TMR/TR : BDP TMR (tetramethylrhodamine analog) and BDP TR (Texas Red analog) span longer wavelengths, making them suitable for red-shifted applications. However, BDP R6G’s quantum yield (0.96) exceeds both, ensuring brighter signals in the green-orange range .
Chemical Reactivity
- Carboxylic Acid Group : BDP R6G’s -COOH allows direct conjugation to amines under mild conditions, unlike BDP azides or alkynes that require copper-catalyzed click chemistry . This simplifies labeling protocols compared to derivatives like BDP R6G azide .
- Solubility : Unlike Rhodamine 6G, BDP R6G is insoluble in water but dissolves readily in polar organic solvents (DMSO, DMF), limiting its use in aqueous environments without derivatization .
Environmental and Practical Considerations
- Cost : this compound is priced at ~913¥/mg, comparable to other BDP derivatives but costlier than Rhodamine 6G .
Biological Activity
BDP R6G carboxylic acid, also known as borondipyrromethene R6G, is a fluorescent dye with significant applications in biological research and medical diagnostics. Its unique photophysical properties, including high fluorescence quantum yield and photostability, make it an invaluable tool for bioimaging and labeling biomolecules such as proteins and nucleic acids. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical characteristics:
Property | Value |
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Molecular Formula | C18H15BF2N2O2 |
CAS Number | 174881-57-3 |
Excitation Maximum | ~530 nm |
Emission Maximum | ~550 nm |
Fluorescence Quantum Yield | High |
Photostability | Excellent |
These properties enable its application in various fluorescence-based assays, including fluorescence microscopy and flow cytometry .
The biological activity of this compound is primarily attributed to its fluorescent properties. The dye absorbs light at specific wavelengths and emits light at longer wavelengths, allowing for the visualization of labeled biomolecules. The interaction with biomolecules occurs through conjugation facilitated by the carboxylic acid group, which allows for easy attachment to proteins and nucleic acids .
1. Bioimaging
This compound is extensively used in bioimaging due to its bright fluorescence and stability. It is employed to label cells and tissues for imaging in fluorescence microscopy, enabling researchers to track cellular processes in real-time.
2. Labeling Biomolecules
The compound can conjugate with various biomolecules, enhancing the detection sensitivity in assays. For instance, it can be used to label antibodies or nucleic acids for applications in diagnostics and therapeutic monitoring .
3. Photodynamic Therapy
Emerging studies suggest potential applications in photodynamic therapy (PDT), where the dye can be activated by light to produce reactive oxygen species that selectively destroy cancer cells .
Case Study 1: Fluorescent Labeling in Cancer Research
A study demonstrated the use of this compound for labeling cancer cells. The dye's high photostability allowed for prolonged imaging sessions without significant loss of signal. Researchers were able to visualize tumor cell migration and proliferation over time, providing insights into cancer biology.
Case Study 2: Protein Conjugation
In another investigation, this compound was conjugated to antibodies targeting specific cancer markers. The resulting fluorescently labeled antibodies showed enhanced specificity and sensitivity in detecting target proteins in tissue samples compared to non-labeled antibodies .
Comparative Analysis
To highlight the advantages of this compound over other fluorescent dyes, a comparative analysis was conducted:
Dye | Fluorescence Quantum Yield | Photostability | Application Areas |
---|---|---|---|
This compound | High | Excellent | Bioimaging, PDT |
Rhodamine 6G | Moderate | Moderate | General fluorescence |
FITC | High | Low | Protein labeling |
This table illustrates that this compound offers superior stability and quantum yield compared to some traditional dyes, making it more suitable for long-term studies .
Q & A
Basic Research Questions
Q. What are the key spectral properties of BDP R6G carboxylic acid, and how do they compare to Rhodamine 6G (R6G)?
this compound is a boron-dipyrromethene (BODIPY) derivative with absorption and emission spectra closely resembling R6G, a rhodamine dye widely used in fluorescence and SERS applications . Its carboxylic acid group remains non-activated, making it suitable as a negative control in fluorescence experiments (e.g., FAM channel calibration). Unlike R6G, which is cationic, the carboxylic acid group introduces a negative charge, potentially altering interactions with charged surfaces or nanoparticles .
Q. How is this compound utilized as a calibration standard in fluorescence-based experiments?
The compound serves as a spectral reference due to its stable emission profile and similarity to R6G. For example, in surface-enhanced Raman scattering (SERS), it can calibrate instrumentation by providing consistent Raman "fingerprints" at single-molecule levels when adsorbed onto silver nanoparticles (Ag-NPs) . Its non-activated carboxyl group minimizes unintended conjugation, ensuring reliable baseline measurements in comparative studies .
Advanced Research Questions
Q. What experimental parameters are critical for achieving single-molecule detection sensitivity using this compound in SERS?
Key parameters include:
- Nanoparticle aggregation : Aggregated Ag-NPs generate "hot spots" with electromagnetic field enhancements up to 10<sup>14</sup>–10<sup>15</sup>, enabling detection at 10<sup>−12</sup> M concentrations .
- Laser alignment : A 1 µm laser beam diameter and ~2 × 10<sup>5</sup> W/cm<sup>2</sup> excitation intensity optimize signal-to-noise ratios .
- Charge interactions : Electrostatic attraction between the negatively charged Ag-NP surface (from citrate anions) and the cationic R6G moiety in this compound enhances adsorption at nanoparticle junctions, amplifying SERS signals .
Q. How does the carboxylic acid functional group influence adsorption dynamics on metallic nanoparticles, and what implications does this have for SERS reproducibility?
The carboxylic acid group introduces a negative charge, which may reduce adsorption efficiency on negatively charged Ag-NPs compared to cationic R6G. However, in aggregated Ag-NP systems, reduced interparticle gaps and localized electric fields can override electrostatic repulsion, enabling adsorption at "hot spots" . To ensure reproducibility, researchers should:
- Control nanoparticle surface charge (e.g., citrate vs. folic acid coatings).
- Monitor pH to modulate carboxyl group ionization.
- Use ζ-potential measurements to validate adsorption kinetics .
Q. What methodologies resolve discrepancies in reported SERS enhancement factors for this compound across experimental configurations?
Discrepancies often arise from differences in nanoparticle aggregation states, laser power, or dye-nanoparticle binding efficiency. To address this:
- Normalize enhancement factors using internal standards (e.g., Raman signals from citrate).
- Compare single-molecule vs. ensemble measurements : Single-molecule studies report intrinsic enhancements (~10<sup>14</sup>–10<sup>15</sup>), while bulk measurements average heterogeneous nanoparticle populations .
- Validate with fluorescence correlation spectroscopy (FCS) to correlate SERS signals with molecular counts .
Q. How can this compound be integrated into multimodal imaging workflows (e.g., combined SERS and fluorescence microscopy)?
The dye’s dual functionality (R6G-like fluorescence and BODIPY stability) allows cross-validation of imaging modalities. For example:
- Use fluorescence microscopy to track cellular uptake and SERS to probe molecular environments (e.g., pH, binding interactions) .
- Optimize excitation wavelengths to avoid spectral overlap (e.g., 785 nm for SERS vs. 488 nm for fluorescence) .
Q. Methodological Considerations
- Data Contradiction Analysis : When SERS signals vary between studies, systematically test nanoparticle aggregation protocols (e.g., salt-induced vs. pH-induced aggregation) and quantify dye adsorption via UV-Vis extinction spectra .
- Stability Testing : Assess photobleaching resistance under prolonged laser exposure and compare to R6G to validate this compound’s suitability for long-term imaging .
Properties
IUPAC Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BF2N2O2/c20-19(21)22-14(9-11-18(24)25)6-7-15(22)12-16-8-10-17(23(16)19)13-4-2-1-3-5-13/h1-8,10,12H,9,11H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLLOBSXBJAGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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